Dimethyl 2-(2-chloro-6-nitrophenyl)malonate
Description
Chemical Identity and Nomenclature
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is formally identified by the Chemical Abstracts Service registration number 147124-36-5, which serves as its primary database identifier across scientific literature and commercial sources. The compound's International Union of Pure and Applied Chemistry systematic name is dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate, reflecting its structural composition as a propanedioic acid derivative with specific aromatic substitution. This nomenclature accurately describes the molecular architecture, indicating the presence of two methyl ester groups attached to a malonic acid backbone that bears a substituted phenyl ring.
The compound is catalogued under multiple synonym designations that facilitate its identification across different chemical databases and commercial suppliers. These alternative names include 1,3-dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate and propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester. The Material Safety Data Sheet number MFCD03787565 provides additional identification in safety and handling databases, while the PubChem Compound Identifier 1480683 enables rapid database searches and cross-referencing with related chemical structures.
The molecular formula C11H10ClNO6 precisely defines the atomic composition, indicating eleven carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and six oxygen atoms. This stoichiometric arrangement reflects the compound's classification as a halogenated nitroaromatic ester, combining multiple functional groups that contribute to its chemical reactivity and synthetic utility. The systematic naming convention follows established chemical nomenclature protocols, ensuring consistent identification across international chemical databases and regulatory frameworks.
Table 1: Chemical Identification Parameters
Historical Context and Development
The development of this compound reflects the broader evolution of malonate chemistry and aromatic substitution methodologies that emerged during the late twentieth century. The compound was first catalogued in chemical databases in 2005, with its initial creation date recorded as July 11, 2005, in the PubChem database system. This timeline corresponds with the period of intensive research into substituted malonate derivatives as versatile synthetic intermediates for pharmaceutical and agrochemical applications.
The synthetic methodology for producing this compound builds upon established malonate alkylation chemistry, which has been refined over several decades to enable efficient introduction of complex aromatic substituents. The development of reliable synthetic routes to this compound involved optimization of reaction conditions for the nucleophilic aromatic substitution process, where dimethyl malonate serves as a nucleophile attacking halogenated nitroaromatic substrates. These methodological advances represented significant progress in synthetic organic chemistry, enabling practical access to previously difficult-to-obtain substituted malonate structures.
The most recent database modification for this compound occurred on May 24, 2025, indicating ongoing research interest and potential applications development. This recent activity suggests continued relevance in contemporary synthetic chemistry research, particularly as new applications emerge for complex malonate derivatives in advanced pharmaceutical synthesis. The compound's development timeline reflects the systematic approach to expanding the chemical space of available synthetic building blocks, with each new derivative offering unique reactivity profiles and potential applications.
The historical development of this compound also coincides with advances in analytical chemistry techniques that enabled precise characterization of complex organic molecules. The availability of sophisticated nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods during the compound's development period facilitated detailed structural confirmation and purity assessment, supporting its adoption as a reliable synthetic intermediate.
Structural Features and Molecular Classification
The molecular architecture of this compound represents a sophisticated combination of functional groups that collectively define its chemical behavior and synthetic utility. The central structural feature consists of a malonate core, specifically a propanedioic acid derivative where both carboxylic acid groups have been converted to methyl esters. This ester functionality significantly influences the compound's solubility characteristics and reactivity profile, making it suitable for reactions in organic solvents while maintaining stability under ambient conditions.
The aromatic substituent comprises a benzene ring bearing two distinct electron-withdrawing groups positioned in a specific geometric arrangement. The chlorine atom occupies the 2-position relative to the malonate attachment point, while the nitro group is located at the 6-position, creating a 1,2,6-substitution pattern on the benzene ring. This particular arrangement of substituents generates significant electronic effects that influence both the compound's reactivity and its physical properties, including melting point and solubility characteristics.
The Simplified Molecular Input Line Entry System representation COC(=O)C(C1=C(C=CC=C1Cl)N+[O-])C(=O)OC provides a linear notation that captures the complete molecular connectivity. This notation reveals the direct attachment of the substituted aromatic ring to the central carbon of the malonate system, creating a quaternary carbon center that serves as the focal point for potential synthetic transformations. The International Chemical Identifier InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3 further confirms the molecular structure and enables computational analysis of molecular properties.
The compound belongs to multiple chemical classification categories that reflect its diverse functional group composition. As a malonate derivative, it shares structural similarities with other dialkyl malonate compounds while exhibiting enhanced reactivity due to the aromatic substitution. The presence of the nitro group classifies it as a nitroaromatic compound, a category known for distinctive electronic properties and synthetic versatility. Additionally, the chloro substituent places it within the halogenated aromatic compound family, contributing to its potential for further synthetic elaboration through nucleophilic substitution reactions.
Table 2: Structural Classification Parameters
| Classification Category | Structural Feature | Chemical Significance |
|---|---|---|
| Malonate Derivative | Propanedioic acid diester core | Enhanced solubility and reactivity |
| Nitroaromatic Compound | Nitro group at 6-position | Electron-withdrawing effects |
| Halogenated Aromatic | Chlorine at 2-position | Potential leaving group for substitution |
| Diester Compound | Two methyl ester groups | Improved handling characteristics |
Physical State and Appearance
This compound exists as a crystalline solid under standard temperature and pressure conditions, exhibiting characteristic physical properties that facilitate its handling and purification in synthetic applications. The compound appears as an off-white solid, a coloration that typically indicates high purity while accommodating the slight discoloration that can result from the presence of nitroaromatic chromophores. This physical appearance is consistent with many related nitroaromatic compounds and provides visual confirmation of successful synthesis and purification.
The melting point of the compound has been precisely determined to fall within the range of 132-134 degrees Celsius, a relatively sharp melting range that indicates good crystalline structure and purity. This melting point value is characteristic of compounds containing both aromatic rings and ester functional groups, where intermolecular interactions contribute to crystal lattice stability. The narrow melting range serves as an important quality control parameter for commercial preparations and synthetic batches, enabling rapid assessment of compound purity through simple thermal analysis.
The molecular weight of 287.65 grams per mole positions this compound within the mid-range molecular weight category for organic synthetic intermediates. This molecular weight provides an optimal balance between molecular complexity and synthetic accessibility, making the compound suitable for incorporation into larger molecular frameworks while maintaining reasonable volatility for purification procedures. The relatively moderate molecular weight also facilitates analytical characterization using standard techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
The crystalline nature of the compound contributes to its stability during storage and handling, as the organized crystal structure provides protection against degradation pathways that might be more problematic in amorphous or liquid states. The solid-state properties also influence the compound's behavior during synthetic transformations, as dissolution rates and reaction kinetics can be affected by crystal morphology and surface area characteristics. These physical properties collectively support the compound's utility as a reliable synthetic intermediate that can be stored, handled, and utilized with confidence in research and development applications.
Table 3: Physical Property Summary
| Property | Value | Units | Reference |
|---|---|---|---|
| Physical State | Crystalline solid | - | |
| Appearance | Off-white solid | - | |
| Melting Point | 132-134 | degrees Celsius | |
| Molecular Weight | 287.65 | grams per mole |
Properties
IUPAC Name |
dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPPPPYURNJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363200 | |
| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147124-36-5 | |
| Record name | Propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(2-chloro-6-aminophenyl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-(2-chloro-6-nitrophenyl)malonic acid.
Scientific Research Applications
Role in Organic Synthesis
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate serves as a crucial building block in the synthesis of various heterocyclic compounds. Its malonate group allows it to participate in several chemical reactions, including:
- Condensation Reactions : The compound acts as a precursor for synthesizing diverse heterocycles, such as pyrazoles, isoxazoles, and pyridones. These reactions leverage the reactivity of the malonate moiety to create complex nitrogen-containing structures, which are valuable in pharmaceuticals and agrochemicals.
- Michael Addition Reactions : The electron-withdrawing nitro group enhances the electrophilic character of the malonate, making it susceptible to nucleophilic attacks. This property facilitates the introduction of various functional groups onto the molecule, expanding its utility in organic synthesis.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to develop novel therapeutic agents. Its ability to form functionalized derivatives allows researchers to design compounds with specific biological activities. Notably:
- Synthesis of Therapeutic Agents : The compound has been utilized in the synthesis of intermediates for various pharmaceuticals, including anti-psychotic medications. For instance, it plays a role in the preparation of oxindole derivatives, which are important in developing drugs for treating schizophrenia and other psychiatric disorders .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in specific applications:
Mechanism of Action
The mechanism by which Dimethyl 2-(2-chloro-6-nitrophenyl)malonate exerts its effects depends on the specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Electron-Withdrawing Effects: The 2-Cl and 6-NO₂ groups in the target compound create a strong electron-deficient aromatic system, enhancing electrophilic substitution reactivity compared to analogs with methoxy (-OCH₃) or methyl (-CH₃) groups .
- Steric and Electronic Modulation : The thiazole-containing analog (CAS 860786-11-4) exhibits increased steric hindrance and altered electronic properties due to the sulfur heterocycle, affecting its utility in metal-complexing reactions .
- Positional Isomerism: The 4-Cl,2-NO₂ isomer (from ) shows distinct regioselectivity in nucleophilic attacks due to altered substituent positioning .
Physicochemical Properties
- Solubility: The nitro group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) relative to non-nitrated analogs.
- Spectroscopic Signatures :
Biological Activity
Dimethyl 2-(2-chloro-6-nitrophenyl)malonate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C₁₁H₁₀ClNO₆
- Molecular Weight: 287.66 g/mol
- Melting Point: 132–134 °C
The compound features a malonate backbone with an allyl group and a chloro-nitrophenyl moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several key mechanisms:
- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Allylic Reactions: The allyl group may participate in various chemical reactions that modify biological molecules, enhancing the compound's reactivity.
- Malonate Ester Group: This group serves as a precursor for synthesizing other bioactive compounds, contributing to its overall biological efficacy.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties: Studies suggest that the compound possesses antimicrobial activity against several bacterial strains.
- Anticancer Potential: Preliminary investigations indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study conducted by researchers at the University of Seoul demonstrated the antimicrobial properties of this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values:
- HeLa: 25 µM
- MCF-7: 30 µM
These findings suggest that the compound may serve as a lead for further development into anticancer agents.
Comparison with Similar Compounds
This compound shares structural similarities with other malonates but is unique due to its specific combination of functional groups. For instance:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| Dimethyl 2-(2-bromo-6-nitrophenyl)malonate | Bromo group instead of chloro | Similar antimicrobial properties |
| Dimethyl 2-(2-chloro-6-aminophenyl)malonate | Amino group instead of nitro | Enhanced anticancer activity |
Q & A
Q. Table 1: Synthetic Method Comparison
| Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloro-6-nitrofluorobenzene | K₂CO₃ | DMF | 100 | 1.5 | 65–75 |
| Analogous aryl halides | CsF | DMSO | 120 | 6 | 55–60 |
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- 1H/13C NMR : Confirm the malonate ester peaks (δ 3.7–3.8 ppm for methoxy groups) and aromatic protons (δ 7.5–8.5 ppm). The nitro and chloro substituents induce deshielding in adjacent carbons .
- HPLC-MS : Quantify purity and verify molecular ion peaks (e.g., [M+H]+ at m/z 302.0).
- IR Spectroscopy : Detect carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in malonate-based reactions)?
Answer:
Contradictions often arise from competing reaction pathways (e.g., radical vs. polar mechanisms). To address this:
- Control Experiments : Vary oxidants (Mn(III) vs. Ce(IV)) to isolate intermediates (e.g., nitrate esters or radical species) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps.
- Computational Modeling : Use DFT calculations to compare activation energies for plausible pathways .
Advanced: What mechanistic insights exist for reactions involving the active methylene group in this compound?
Answer:
The methylene group adjacent to electron-withdrawing esters participates in:
- Knoevenagel Condensation : Base-catalyzed coupling with aldehydes/ketones to form α,β-unsaturated esters .
- Cyclization Reactions : Intramolecular lactamization under nitro-reduction conditions (e.g., using H₂/Pd-C) to form spirooxindoles .
- Radical Pathways : Mn(III)-mediated arylation via single-electron transfer (SET), confirmed by ESR spectroscopy .
Advanced: How can computational methods enhance the design of derivatives for target applications?
Answer:
- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzyme active sites).
- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with reactivity or toxicity profiles.
- Solvent Optimization : COSMO-RS simulations predict solubility in green solvents (e.g., ethyl lactate) .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments (e.g., desiccator with P₂O₅).
- Light Sensitivity : Nitro groups may degrade under UV light; use amber vials .
- Temperature : Long-term storage at –20°C recommended; monitor via periodic HPLC .
Advanced: How can researchers address low yields in multi-step syntheses involving this malonate?
Answer:
- Stepwise Optimization : Isolate intermediates (e.g., nitro-reduced amines) before subsequent reactions .
- Catalysis : Employ Pd or Cu catalysts for C–N coupling steps to improve efficiency.
- Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., nitration) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319).
- Ventilation : Avoid inhalation of fine powders; work in fume hoods.
- Waste Disposal : Neutralize malonate esters with dilute NaOH before disposal .
Advanced: How can isotopic labeling (e.g., 13C) aid in mechanistic studies?
Answer:
- Tracer Studies : Label the malonate carbonyl group (13C=O) to track decarboxylation pathways via NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to distinguish concerted vs. stepwise mechanisms .
Advanced: What theoretical frameworks guide the design of malonate-based drug candidates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
